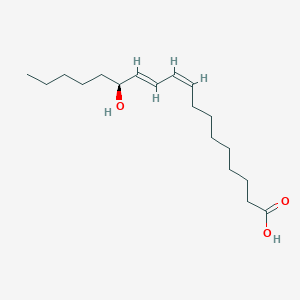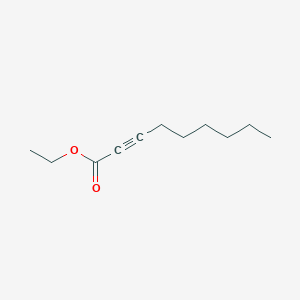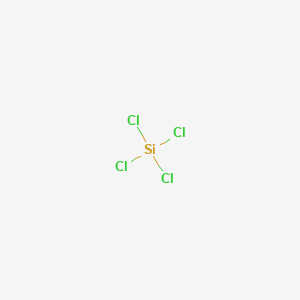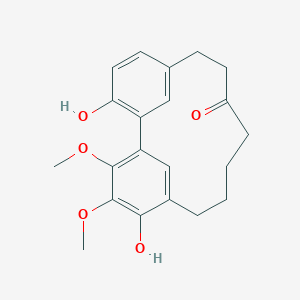
Myricanone
説明
Myricanone is a cyclic diarylheptanoid with the molecular formula C21H24O5, known for its potential anticancer effects. It has been isolated from various species of the Myrica genus, including Myrica cerifera and Myrica nana. The compound has been studied for its ability to induce apoptosis in cancer cells and its interactions with DNA, which may contribute to its anticancer properties .
Synthesis Analysis
The synthesis of myricanone and related compounds has been a subject of research due to their biological significance. A convergent total synthesis of myricanol, a related diarylheptanoid, has been achieved, which could potentially be adapted for the synthesis of myricanone. This synthesis involves a cross-metathesis and a Suzuki-Miyaura domino reaction to form the macrocycle, starting from commercially available precursors .
Molecular Structure Analysis
The molecular structure of myricanone has been established through various spectroscopic methods. In addition, the structure of isomyricanone, a related compound, has been revised based on chemical and physicochemical evidence . The stereochemistry of related cyclic diarylheptanoids has been determined by single-crystal X-ray diffraction, which is crucial for understanding their biological activity .
Chemical Reactions Analysis
Myricanone has been shown to interact with DNA, causing conformational changes that could inhibit cancer cell proliferation. This interaction was studied using circular dichroism (CD) spectroscopy, which indicated that myricanone binds to calf thymus DNA . Additionally, myricanone and its glycosides have been found to inhibit nitric oxide production in macrophages, which is an important inflammatory mediator .
Physical and Chemical Properties Analysis
The physical and chemical properties of myricanone contribute to its biological activity. Its ability to induce apoptosis in cancer cells involves the activation of caspase enzymes and the suppression of cell proliferation by down-regulating NF-κB and STAT3 signaling cascades. The compound also promotes cell cycle arrest at different phases in various cancer cell lines . Furthermore, myricanone has been found to have anti-androgenic activity, which could be beneficial in treating conditions like prostate cancer .
Relevant Case Studies
Myricanone has been studied in vitro for its effects on HeLa and PC3 cancer cell lines, where it showed a greater cytotoxic effect on PC3 cells. It promoted apoptotic cell death and cell cycle arrest, and its interaction with DNA was confirmed through CD spectroscopy . Another study evaluated its anticancer potential in HepG2 liver cancer cells, revealing that myricanone induced apoptosis through ROS generation, mitochondrial membrane depolarization, and activation of a caspase cascade . These studies suggest that myricanone has a significant potential for development as a therapeutic agent for cancer treatment.
科学的研究の応用
Biosynthesis of Myricanone and Myricanol
- Summary of Application: Myricanol and Myricanone are cyclic diarylheptanoids found in Myrica rubra . They are derived from two molecules of 4-coumaric acid . This biosynthesis process is significant as it contributes to our understanding of the metabolic pathways in plants.
- Methods of Application: The biosynthesis was studied through feeding experiments of Myrica rubra young shoots with 4-[8,9-13C2]coumaric acid . Mass spectrometric analyses and 13C Nuclear magnetic resonance analysis were used to trace the incorporation of 4-coumaric acid into Myricanol .
- Results: The C-8 and C-9 atoms of 4-coumaric acid are incorporated into C-8, C-9, C-11, and C-12 of the corresponding Myricanol .
Potential Pharmacological Applications
- Summary of Application: Compounds isolated from Myrica and Morella species, including Myricanol and Myricanone, have shown several biological activities, like anticancer, antidiabetic, anti-obesity, and cardio-/neuro-/hepatoprotective activities .
- Results: Myricanol, Myricitrin, Quercitrin, and Betulin are among the most promising compounds isolated from these species . There are still many other compounds isolated from both genera whose biological activities have not been evaluated, which represents an excellent opportunity to discover new applications for those compounds .
Inhibition of iNOS
- Summary of Application: Myricanone and Myricanol have been found to be very active inhibitors of inducible nitric oxide synthase (iNOS), an enzyme that plays a key role in immune response .
- Results: Myricanone and Myricanol are, respectively, 20 and four times more active than the most active control tested (aminoguanidine with IC 50 = 22.2 µM) .
Antioxidant Activity
- Summary of Application: Myricetin, a flavonol found in the same family as Myricanone, has shown potent activity against free radicals even at low concentrations . It has demonstrated anti-photoaging activity, anticancer activity, antiplatelet aggregation activity, antihypertensive activity, immunomodulatory activity, anti-inflammatory activity, antiallergic activity, and analgesic activity .
- Results: Myricetin can elevate the antioxidant enzyme levels, reduce lipid peroxidation, and protect against cancer. In the case of myocardial dysfunction, myricetin has been shown to suppress the inflammatory cytokines and reduce the mortality rate .
Traditional Medicine
- Summary of Application: Myrica and Morella species, which include Myricanone, are used in traditional medicine in China and Japan. They are used to treat diarrhea, digestive problems, headache, burns, and skin diseases .
Anticancer Activity
- Summary of Application: Myricetin, a flavonol found in the same family as Myricanone, has shown potent activity against various hallmarks of cancer. It has demonstrated anti-photoaging activity, anticancer activity, antiplatelet aggregation activity, antihypertensive activity, immunomodulatory activity, anti-inflammatory activity, antiallergic activity, and analgesic activity .
- Results: Myricetin has been shown to mitigate cell proliferation, angiogenesis, metastasis, and induce apoptosis. It has also been found to reduce platelet aggregation and control viral infections by interfering in the DNA replication pathways .
特性
IUPAC Name |
3,15-dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSNTUQTNQSIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186218 | |
| Record name | Myricanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Myricanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Myricanone | |
CAS RN |
32492-74-3 | |
| Record name | 3,15-Dihydroxy-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32492-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Myricanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032492743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Myricanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Myricanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
194 - 196 °C | |
| Record name | Myricanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030798 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



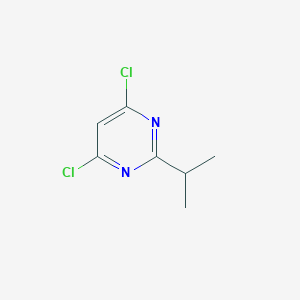
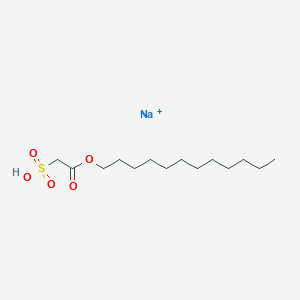
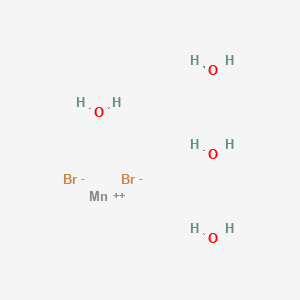
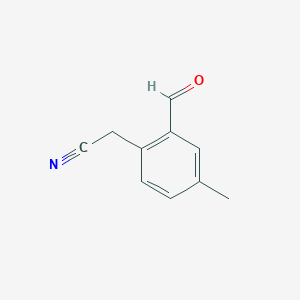
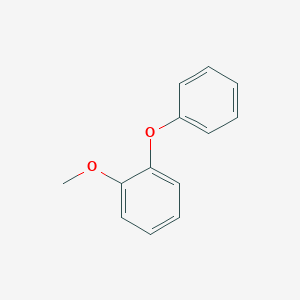
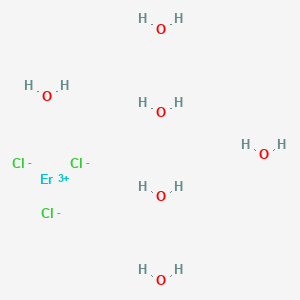
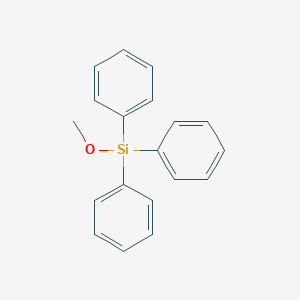
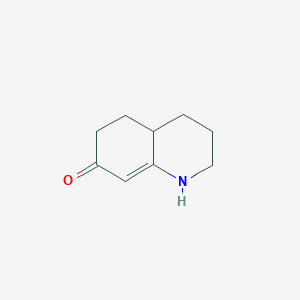
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
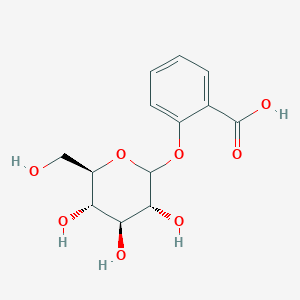
![Phosphonic acid, [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, monobutyl ester, zinc salt (2:1)](/img/structure/B154690.png)
